tert-Butyl 4-cyanophenethylcarbamate
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(4-cyanophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOXDKZFTYWETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620745 | |
| Record name | tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172348-86-6 | |
| Record name | tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent-Free Boc Protection Using Sulfonated Reduced Graphene Oxide
A highly efficient method involves Boc protection under solvent-free conditions using sulfonated reduced graphene oxide (SrGO) as a heterogeneous catalyst. In this protocol:
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Reactants : 2-(4-cyanophenyl)ethylamine (1 mmol), Boc₂O (1 mmol), SrGO (7.5 mg).
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Conditions : Neat reaction at 20°C for 3 hours.
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Workup : Dichloromethane (DCM) is added post-reaction to isolate the product via filtration, followed by solvent evaporation.
This method eliminates solvent use, aligning with green chemistry principles, while SrGO’s high surface area and acidic sites enhance reaction kinetics. Comparative studies show SrGO outperforms traditional bases like triethylamine (TEA) in minimizing side reactions.
Classical Boc Protection in Dichloromethane
A conventional approach employs Boc₂O in DCM with a stoichiometric base:
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Reactants : 2-(4-cyanophenyl)ethylamine (1 mmol), Boc₂O (1.2 mmol), TEA (1.5 mmol).
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Conditions : Stirring at 0°C to room temperature (RT) for 12 hours.
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Workup : Aqueous extraction with NaHCO₃ and brine, followed by column chromatography.
While reliable, this method requires prolonged reaction times and generates stoichiometric waste, making it less sustainable than the SrGO-catalyzed protocol.
Chloroformate-Mediated Carbamate Synthesis
tert-Butyl chloroformate (Boc-Cl) serves as an alternative Boc source, particularly for sterically hindered amines.
Two-Step Activation with Boc-Cl
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Step 1 : Generation of a reactive mixed carbonate intermediate by reacting Boc-Cl with 4-cyanophenethylamine in the presence of a base (e.g., NaOH).
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Step 2 : Quenching with tert-butanol to yield the carbamate.
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Conditions : Anhydrous THF, 0°C to RT, 6 hours.
This method is less favored due to Boc-Cl’s moisture sensitivity and the need for rigorous anhydrous conditions.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for the predominant methods:
Mechanistic Insights and Optimization
Role of SrGO in Catalysis
SrGO’s sulfonic acid groups protonate the amine, enhancing nucleophilicity for Boc₂O attack. Concurrently, its graphitic framework stabilizes transition states, reducing activation energy. Kinetic studies reveal a first-order dependence on amine concentration, with an activation energy of 45 kJ/mol.
Side Reactions and Mitigation
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Cyano Group Hydrolysis : The electron-withdrawing cyano group may hydrolyze to carboxylic acids under acidic or prolonged basic conditions. Using mild bases (e.g., SrGO) and neutral pH minimizes this.
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O- vs. N-Carbamate Formation : Competing O-carbamation is suppressed by employing aprotic solvents and avoiding hydroxyl-containing catalysts.
Industrial-Scale Considerations
The SrGO method’s solvent-free nature and short reaction time make it ideal for large-scale production. A pilot study demonstrated a 85% yield at 1 kg scale, with SrGO recycled five times without significant activity loss. In contrast, the classical Boc₂O method requires costly solvent recovery systems, increasing operational costs by ~30% .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-cyanophenethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
Major products formed from these reactions include primary amines, substituted carbamates, and various oxidized derivatives. The specific products depend on the reaction pathway and conditions employed.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
The tert-butyl group is frequently utilized in drug design due to its ability to modulate biological activity and improve pharmacokinetic properties. Research indicates that compounds incorporating the tert-butyl moiety can enhance solubility and stability, which are critical factors in drug formulation .
Case Study:
In a study evaluating various tert-butyl isosteres, it was found that substituents such as tert-butyl can significantly influence the binding affinity of compounds to biological targets, thereby affecting their therapeutic efficacy .
Agricultural Chemistry
Pesticide Formulation:
tert-Butyl 4-cyanophenethylcarbamate is being investigated for its potential use as an active ingredient in pesticide formulations. Its structure allows for effective interactions with target pests while minimizing toxicity to non-target organisms .
Case Study:
Research into the efficacy of similar carbamate derivatives has shown promising results in controlling agricultural pests, suggesting that this compound could serve as a viable candidate for further development in this area.
Bioremediation:
Recent studies have indicated that compounds similar to this compound can be utilized in bioremediation processes due to their ability to interact with environmental pollutants. This application is crucial for developing sustainable methods for cleaning contaminated sites .
Mechanism of Action
The mechanism of action of tert-butyl 4-cyanophenethylcarbamate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the cyanophenethyl moiety can participate in various chemical interactions. The carbamate group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s reactivity and biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize tert-butyl 4-cyanophenethylcarbamate, we analyze its structural analogs, focusing on substituent effects, reactivity, and applications.
tert-Butyl (4-chlorophenethyl)carbamate
- Molecular Formula: C₁₃H₁₈ClNO₂ (MW: 255.74 g/mol)
- Key Differences: Substituent: Chlorine (-Cl) vs. cyano (-CN). Reactivity: The electron-withdrawing -Cl group deactivates the aromatic ring, reducing electrophilic substitution rates compared to the -CN group, which is stronger in electron withdrawal. Applications: Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to halogen’s compatibility with transition-metal catalysts .
(S)-tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate
- Molecular Formula: C₁₄H₂₁NO₃ (MW: 251.32 g/mol)
- Key Differences: Substituent: Methoxy (-OCH₃) vs. cyano (-CN). Electronic Effects: The -OCH₃ group is electron-donating, activating the aromatic ring toward electrophilic attack, whereas -CN deactivates it. Biological Relevance: Methoxy derivatives are common in drug discovery (e.g., serotonin receptor ligands), while cyano-substituted analogs may exhibit enhanced metabolic stability .
tert-Butyl (4-nitrophenethyl)carbamate
- Molecular Formula : C₁₃H₁₈N₂O₄ (MW: 266.29 g/mol)
- Key Differences: Substituent: Nitro (-NO₂) vs. cyano (-CN). Reactivity: The -NO₂ group is strongly electron-withdrawing and redox-active, making it prone to reduction (e.g., to amines), whereas -CN is more inert under acidic/basic conditions. Applications: Nitro derivatives are often intermediates in explosive or dye synthesis, contrasting with the pharmaceutical focus of cyano analogs.
Table 1: Comparative Properties of this compound and Analogs
| Compound | Substituent | Molecular Weight (g/mol) | Key Reactivity | Primary Applications |
|---|---|---|---|---|
| This compound | -CN | 249.30 | Nucleophilic substitution, hydrogen bonding | Pharma intermediates, agrochemicals |
| tert-Butyl (4-chlorophenethyl)carbamate | -Cl | 255.74 | Cross-coupling reactions | Catalytic synthesis |
| (S)-tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate | -OCH₃ | 251.32 | Electrophilic substitution | Drug discovery (CNS targets) |
| tert-Butyl (4-nitrophenethyl)carbamate | -NO₂ | 266.29 | Reduction, nitration | Explosives, dyes |
Research Findings and Substituent Impact
- Electronic Effects: The -CN group in this compound enhances the compound’s polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to its chloro or methoxy analogs. This property is critical in peptide coupling or SNAr reactions .
- Synthetic Utility: The -CN group’s stability under basic conditions makes this compound preferable for multi-step syntheses requiring orthogonal protection strategies.
Biological Activity
tert-Butyl 4-cyanophenethylcarbamate, a compound with the chemical formula CHNO, is a derivative of carbamate that has garnered attention for its potential biological activities. This article reviews its biological properties, including anti-inflammatory effects, antioxidant activity, and potential applications in pharmaceuticals.
The compound is synthesized through the reaction of di-tert-butyl dicarbonate with 4-cyanophenol. The resulting structure features a tert-butyl group, which is known for its steric hindrance and unique reactivity patterns that influence biological interactions .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit the expression of pro-inflammatory cytokines such as cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells stimulated by lipopolysaccharides (LPS). The compound's effectiveness was enhanced when used in combination with other antioxidants, suggesting a synergistic effect that could be harnessed in therapeutic applications .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated alongside other phenolic compounds. It has shown potential in scavenging free radicals and reducing oxidative stress markers in various biological systems. The presence of the tert-butyl group contributes to its stability and efficacy as an antioxidant agent .
Case Study 1: In Vivo Efficacy
A study involving animal models assessed the anti-inflammatory effects of this compound. Mice treated with the compound exhibited reduced swelling and inflammation in induced arthritis models compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators in tissues .
Case Study 2: Skin Sensitization
In dermatological studies, the compound was evaluated for potential sensitization effects. Patch tests indicated that while it possesses beneficial properties, there are instances where individuals may develop allergic reactions upon exposure, emphasizing the need for careful consideration in formulations intended for topical use .
Table 1: Biological Activities of this compound
Research Findings
The findings from various studies highlight the dual nature of this compound's biological activity. While it shows promise as an anti-inflammatory and antioxidant agent, caution is warranted due to potential sensitization reactions.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-Butyl 4-cyanophenethylcarbamate in laboratory settings?
- Methodological Answer :
- Ventilation : Ensure adequate fume hood ventilation to minimize inhalation risks .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles with side shields, and lab coats. For dust generation, employ NIOSH-approved respirators (e.g., P95 filters) .
- Storage : Store in airtight containers at room temperature, protected from light and moisture. Avoid proximity to strong acids/bases or oxidizing agents due to potential reactivity .
- Spill Management : Use inert absorbents (e.g., vermiculite) for solid spills. Avoid dry sweeping to prevent dust dispersion .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer :
- Molecular Data : While exact data for the 4-cyano derivative is limited, structurally similar tert-butyl carbamates (e.g., 4-chloro/bromo analogs) have molecular weights ~250–275 g/mol and melting points ~100–125°C .
- Solubility : Tert-butyl carbamates are typically lipophilic; optimize dissolution using polar aprotic solvents (e.g., DMF, DMSO) .
- Stability : Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions. Monitor for decomposition via TLC or HPLC .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer :
- Stepwise Functionalization : Start with 4-cyanophenethylamine. Protect the amine using di-tert-butyl dicarbonate (Boc₂O) in a base (e.g., NaHCO₃) and THF/water mixture at 0–25°C .
- Purification : Isolate via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by NMR (e.g., tert-butyl peak at δ 1.4 ppm) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported toxicity data for tert-Butyl carbamate derivatives?
- Methodological Answer :
- Data Validation : Cross-reference SDS entries (e.g., non-hazardous classification in vs. potential hazards in ). Conduct in vitro assays (e.g., MTT for cytotoxicity) using human cell lines (e.g., HEK-293) .
- Structural Analysis : Compare substituent effects; electron-withdrawing groups (e.g., -CN) may alter metabolic pathways vs. halogens (-Cl, -Br) .
Q. What strategies optimize the stability of this compound under varying reaction conditions?
- Methodological Answer :
- pH Control : Maintain neutral conditions (pH 6–8) during reactions to prevent Boc-group cleavage. Use buffered systems (e.g., phosphate buffer) .
- Temperature Moderation : Avoid prolonged heating >80°C. For reflux, use inert gas (N₂/Ar) to suppress oxidative degradation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for selective reactions without deprotection .
Q. How does the electronic nature of substituents influence the reactivity of tert-butyl carbamate derivatives in nucleophilic reactions?
- Methodological Answer :
- Substituent Effects : The -CN group (strong electron-withdrawing) enhances electrophilicity at the carbamate carbonyl, accelerating nucleophilic attack (e.g., Grignard reagents) vs. electron-donating groups (-OCH₃) .
- Kinetic Studies : Use DFT calculations (e.g., Gaussian) to model transition states and compare activation energies for substituted derivatives .
- Experimental Validation : Perform competitive reactions between 4-cyano and 4-methoxy analogs with standardized nucleophiles (e.g., NaN₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
